3-(4-Methoxybenzyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenylmethyl group and a methylphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosgene or triphosgene to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents.
4-methoxyphenyl derivatives: Compounds with a 4-methoxyphenyl group attached to different core structures.
4-methylphenyl derivatives: Compounds with a 4-methylphenyl group attached to different core structures.
Uniqueness: 3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO3/c1-13-3-7-16(8-4-13)20-18(21)12-15(19(20)22)11-14-5-9-17(23-2)10-6-14/h3-10,15H,11-12H2,1-2H3 |
InChI Key |
FZHXBXKVCHGELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)OC |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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